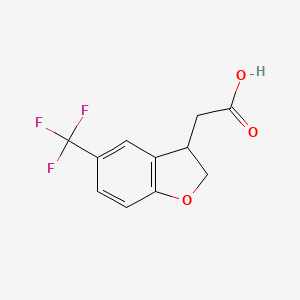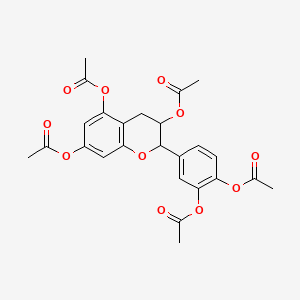
2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate
Vue d'ensemble
Description
(-)-Épicatéchine-pentaacétate: est un dérivé de la (-)-épicatéchine, un flavonoïde naturel présent dans diverses plantes, notamment le thé, le cacao et certains fruits. Ce composé se caractérise par la présence de cinq groupes acétate liés à la molécule d'épicatéchine, ce qui améliore sa stabilité chimique et modifie son activité biologique. Le (-)-épicatéchine-pentaacétate a suscité un intérêt dans la recherche scientifique en raison de ses avantages potentiels pour la santé et de ses applications dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (-)-épicatéchine-pentaacétate implique généralement l'acétylation de la (-)-épicatéchine. Le processus commence par l'extraction de la (-)-épicatéchine à partir de sources naturelles, suivie de sa réaction avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est effectuée dans des conditions contrôlées, généralement à température ambiante, afin d'assurer une acétylation complète. Le produit est ensuite purifié à l'aide de techniques chromatographiques pour obtenir du (-)-épicatéchine-pentaacétate pur.
Méthodes de production industrielle : À l'échelle industrielle, la production de (-)-épicatéchine-pentaacétate suit des principes similaires mais est optimisée pour les opérations à grande échelle. Le processus implique l'utilisation de plus grands réacteurs, de systèmes de contrôle automatisés pour la gestion précise de la température et du temps de réaction, et de méthodes de purification avancées telles que la chromatographie liquide haute performance (CLHP) afin d'assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le (-)-épicatéchine-pentaacétate subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit en ses alcools correspondants ou en d'autres formes réduites.
Substitution : Les groupes acétate peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines (NH₂) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de quinones ou d'autres dérivés oxydés.
Réduction : Formation d'alcools ou d'autres formes réduites.
Substitution : Formation de nouveaux dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le (-)-épicatéchine-pentaacétate est utilisé comme composé modèle pour étudier le comportement chimique des flavonoïdes. Sa stabilité et sa réactivité le rendent adapté à diverses techniques analytiques, notamment la spectroscopie et la chromatographie.
Biologie : Dans la recherche biologique, le (-)-épicatéchine-pentaacétate est étudié pour ses propriétés antioxydantes. Il est utilisé dans des études de culture cellulaire pour comprendre ses effets sur le stress oxydatif cellulaire et ses effets protecteurs potentiels contre les dommages oxydatifs.
Médecine : Le composé est exploré pour ses avantages thérapeutiques potentiels, notamment ses effets anti-inflammatoires, cardioprotecteurs et neuroprotecteurs. Il est étudié dans des modèles précliniques pour évaluer son efficacité dans la prévention ou le traitement de diverses maladies.
Industrie : Le (-)-épicatéchine-pentaacétate trouve des applications dans les industries alimentaire et cosmétique. Il est utilisé comme additif dans les aliments et les boissons fonctionnels pour ses avantages potentiels pour la santé. En cosmétique, il est incorporé dans des formulations pour ses propriétés antioxydantes.
Mécanisme d'action
Le mécanisme d'action du (-)-épicatéchine-pentaacétate implique son interaction avec diverses cibles moléculaires et voies. Le composé exerce ses effets principalement par son activité antioxydante, en piégeant les radicaux libres et en réduisant le stress oxydatif. Il module également les voies de signalisation impliquées dans l'inflammation, l'apoptose et la survie cellulaire. Les principales cibles moléculaires comprennent des enzymes telles que la cyclooxygénase (COX) et la synthase d'oxyde nitrique (NOS), ainsi que des facteurs de transcription tels que le facteur nucléaire-kappa B (NF-κB).
Applications De Recherche Scientifique
Chemistry: (-)-Epicatechin-pentaacetate is used as a model compound in studying the chemical behavior of flavonoids. Its stability and reactivity make it suitable for various analytical techniques, including spectroscopy and chromatography.
Biology: In biological research, (-)-Epicatechin-pentaacetate is investigated for its antioxidant properties. It is used in cell culture studies to understand its effects on cellular oxidative stress and its potential protective effects against oxidative damage.
Medicine: The compound is explored for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. It is studied in preclinical models to evaluate its efficacy in preventing or treating various diseases.
Industry: (-)-Epicatechin-pentaacetate finds applications in the food and cosmetic industries. It is used as an additive in functional foods and beverages for its potential health benefits. In cosmetics, it is incorporated into formulations for its antioxidant properties.
Mécanisme D'action
The mechanism of action of (-)-Epicatechin-pentaacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation, apoptosis, and cell survival. Key molecular targets include enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), as well as transcription factors like nuclear factor-kappa B (NF-κB).
Comparaison Avec Des Composés Similaires
Composés similaires :
(-)-Épicatéchine : Le composé parent, sans les groupes acétate, avec des propriétés similaires mais moins stables.
(-)-Épigallocatéchine : Un autre flavonoïde avec des groupes hydroxyles supplémentaires, offrant différentes activités biologiques.
(-)-Épicatéchine-gallate : Un dérivé avec un groupe gallate, présentant des propriétés antioxydantes améliorées.
Unicité : Le (-)-épicatéchine-pentaacétate se démarque par sa stabilité accrue et son activité biologique modifiée par rapport à son composé parent et à ses autres dérivés. La présence de groupes acétate augmente non seulement sa stabilité chimique, mais influence également son interaction avec les cibles biologiques, ce qui peut conduire à des avantages thérapeutiques uniques.
Propriétés
IUPAC Name |
[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004591 | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84282-42-8 | |
| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


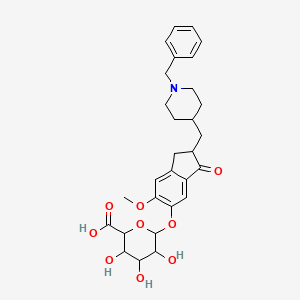

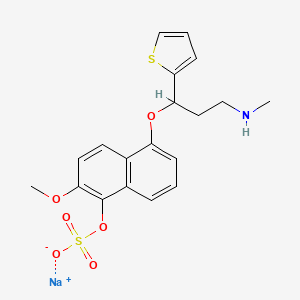
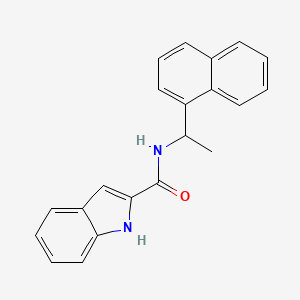
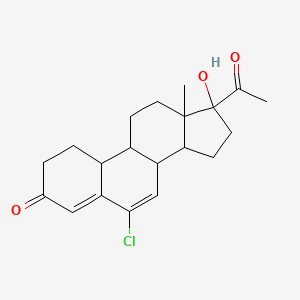

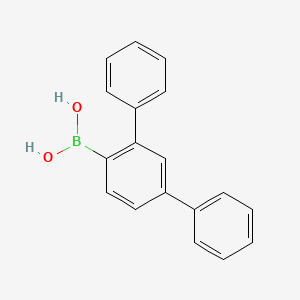
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
